molecular formula C10H10ClFO2 B1365760 Ethyl 4-chloro-2-fluorophenylacetate CAS No. 188424-98-8

Ethyl 4-chloro-2-fluorophenylacetate

Cat. No. B1365760
M. Wt: 216.63 g/mol
InChI Key: UNWCPRLQLHLRLY-UHFFFAOYSA-N
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Patent
US06100257

Procedure details

Then, 15.1 g of 4-chloro-2-fluorophenylacetonitrile was dissolved in 150 ml of ethanol, to which 10 ml of suiliric acid was added, and the mixture was heated under reflux for 65 hours. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried, and concentrated. The residue was subjected to silica gel column chromatography, which afforded 17.8 g of ethyl 4-chloro-2-fluorophenylacetate.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
suiliric acid
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([F:11])[CH:3]=1.[OH2:12].[CH2:13]([OH:15])[CH3:14]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:15][CH2:13][CH3:14])=[O:12])=[C:4]([F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CC#N)F
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
suiliric acid
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 65 hours
Duration
65 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.